![molecular formula C15H14N2O4 B2566813 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795299-99-8](/img/structure/B2566813.png)
6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one, also known as J147, is a synthetic compound that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound was developed by researchers at the Salk Institute for Biological Studies and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various azetidinone derivatives and heterocyclic compounds, which are structurally related or share functional groups with the compound of interest. For instance, Chopde et al. (2012) detailed the preparation of azetidinones analogues through Betti’s condensation reaction, followed by further treatments to yield compounds that were screened for antimicrobial activities against different bacterial strains, showing promising antibacterial activities against some strains (Chopde, Meshram, & Pagadala, 2012).
Biological Activity Evaluation
Significant efforts have been made to evaluate the biological activities of compounds with structural similarities to "6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one." Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation, assessing their insecticidal and antibacterial potential, which highlights the method's effectiveness in developing compounds with potential biological applications (Deohate & Palaspagar, 2020).
Potential for Cognitive Disorders Treatment
Verhoest et al. (2012) identified PF-04447943, a novel PDE9A inhibitor with a structure featuring a pyrimidinylmethylpyrrolidinylpyrazolopyrimidinone core, indicating its advancement into clinical trials for the treatment of cognitive disorders. This compound demonstrates procognitive activity in rodent models and synaptic stabilization, suggesting a promising avenue for therapeutic applications in cognitive impairments (Verhoest et al., 2012).
Antioxidant and Antihyperglycemic Agents
Kenchappa et al. (2017) described the synthesis of coumarin derivatives containing pyrazole and indenone rings, showcasing significant antioxidant and antihyperglycemic activities. This study emphasizes the potential therapeutic applications of such compounds in managing oxidative stress and diabetes (Kenchappa et al., 2017).
properties
IUPAC Name |
6-methyl-4-[1-(pyridine-3-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-5-12(6-14(18)20-10)21-13-8-17(9-13)15(19)11-3-2-4-16-7-11/h2-7,13H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUUIEYAHYLWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.